molecular formula C19H13ClO3S B15100486 4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

Cat. No.: B15100486
M. Wt: 356.8 g/mol
InChI Key: OHIGAUGSKKPFAL-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound belonging to the class of oxathiolones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyl group, and a naphtho-oxathiolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one typically involves multiple steps, starting with the preparation of the naphtho-oxathiolone core. One common method involves the cyclization of propargyl alcohol with isothiocyanate under specific conditions . The reaction is mediated by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out at elevated temperatures to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyl group within the naphtho-oxathiolone framework makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13ClO3S

Molecular Weight

356.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one

InChI

InChI=1S/C19H13ClO3S/c1-9-6-13-14(7-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-4-3-5-12(20)8-11/h3-8,21H,1-2H3

InChI Key

OHIGAUGSKKPFAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC(=CC=C4)Cl)SC(=O)O3

Origin of Product

United States

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